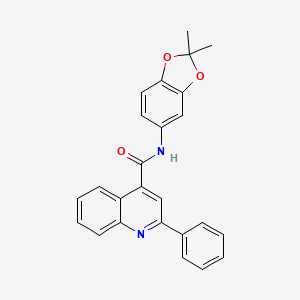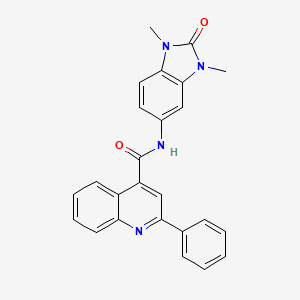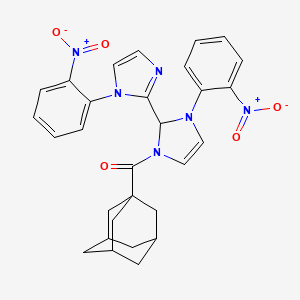
N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-phenylquinoline-4-carboxamide
Descripción general
Descripción
N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-phenylquinoline-4-carboxamide, commonly known as DM-BQCA, is a chemical compound that has gained significant attention in the field of scientific research. DM-BQCA is a potent and selective allosteric modulator of the AMPA-type glutamate receptor, which is a key player in synaptic plasticity and learning and memory processes.
Mecanismo De Acción
DM-BQCA acts as an allosteric modulator of the AMPA receptor, which is a subtype of the ionotropic glutamate receptor. DM-BQCA selectively binds to a specific site on the receptor, known as the modulatory site, and enhances the receptor's response to glutamate, the primary excitatory neurotransmitter in the brain. This results in increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
DM-BQCA has been shown to enhance long-term potentiation (LTP), a process that underlies learning and memory formation, in various brain regions, including the hippocampus and prefrontal cortex. DM-BQCA has also been shown to increase the number of AMPA receptors at the synapse, which is thought to contribute to its cognitive-enhancing effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DM-BQCA is its high potency and selectivity for the AMPA receptor, which allows for precise modulation of synaptic plasticity and cognitive function. However, DM-BQCA is also highly lipophilic, which can make it difficult to dissolve in aqueous solutions and may limit its use in certain experimental paradigms.
Direcciones Futuras
There are several potential future directions for research on DM-BQCA. One area of interest is the development of more potent and selective allosteric modulators of the AMPA receptor, which could have even greater therapeutic potential. Another area of interest is the investigation of the long-term effects of DM-BQCA on synaptic plasticity and cognitive function, as well as its potential for use in combination with other drugs or therapies. Finally, the development of new animal models and experimental paradigms could help to further elucidate the mechanisms underlying the cognitive-enhancing effects of DM-BQCA.
Aplicaciones Científicas De Investigación
DM-BQCA has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. DM-BQCA has been shown to enhance synaptic plasticity and improve cognitive function in animal models of these disorders.
Propiedades
IUPAC Name |
N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c1-25(2)29-22-13-12-17(14-23(22)30-25)26-24(28)19-15-21(16-8-4-3-5-9-16)27-20-11-7-6-10-18(19)20/h3-15H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELZBXSAXBPWSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-phenylquinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-chloro-4-(pyridin-2-ylthio)phenyl]cyclopentanecarboxamide](/img/structure/B4331936.png)
![3-(3-chloro-4-methylbenzoyl)-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B4331943.png)
![2-{4-[5-(1-adamantyl)-2-furoyl]piperazin-1-yl}-N-(1-phenylethyl)quinazolin-4-amine](/img/structure/B4331954.png)

![N-(3-chloro-2-methylphenyl)-2-[(6,7,8-trimethoxy-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetamide](/img/structure/B4331964.png)
![4-bromo-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]benzenesulfonamide](/img/structure/B4331973.png)
![{1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}(4-methylphenyl)methanone](/img/structure/B4331990.png)



![N,N'-diethyl-N,N'-bis{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}urea](/img/structure/B4332031.png)
![3-[(1,3-benzodioxol-5-yloxy)methyl]-5-[(2,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4332035.png)
![N,N'-diethyl-N,N'-bis[4-(morpholin-4-ylsulfonyl)phenyl]urea](/img/structure/B4332038.png)
![N-(1,2-dihydroacenaphthylen-5-yl)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]benzamide](/img/structure/B4332046.png)